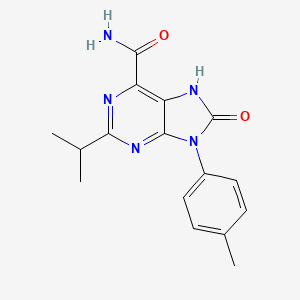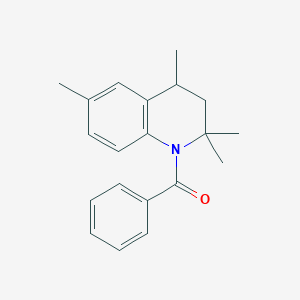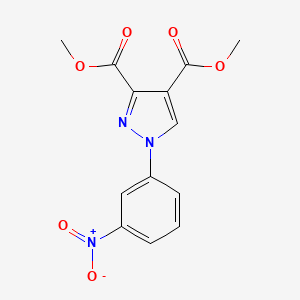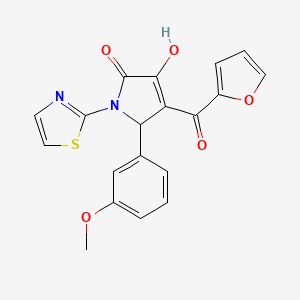![molecular formula C24H26N6O5 B11044970 2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-[4-(morpholin-4-yl)benzyl]acetamide](/img/structure/B11044970.png)
2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-[4-(morpholin-4-yl)benzyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-6,7-DIHYDRO-3H-IMIDAZO[5,1-C][1,2,4]TRIAZOL-2(5H)-YL]-N-[4-(4-MORPHOLINYL)BENZYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazo[5,1-c][1,2,4]triazole core, which is known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-6,7-DIHYDRO-3H-IMIDAZO[5,1-C][1,2,4]TRIAZOL-2(5H)-YL]-N-[4-(4-MORPHOLINYL)BENZYL]ACETAMIDE typically involves multi-step organic reactions The initial step often includes the formation of the imidazo[5,1-c][1,2,4]triazole core through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-6,7-DIHYDRO-3H-IMIDAZO[5,1-C][1,2,4]TRIAZOL-2(5H)-YL]-N-[4-(4-MORPHOLINYL)BENZYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholinyl and methoxyphenyl groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.
Aplicaciones Científicas De Investigación
2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-6,7-DIHYDRO-3H-IMIDAZO[5,1-C][1,2,4]TRIAZOL-2(5H)-YL]-N-[4-(4-MORPHOLINYL)BENZYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-6,7-DIHYDRO-3H-IMIDAZO[5,1-C][1,2,4]TRIAZOL-2(5H)-YL]-N-[4-(4-MORPHOLINYL)BENZYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer.
Benzylamine: A precursor in organic chemistry.
Uniqueness
2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-6,7-DIHYDRO-3H-IMIDAZO[5,1-C][1,2,4]TRIAZOL-2(5H)-YL]-N-[4-(4-MORPHOLINYL)BENZYL]ACETAMIDE is unique due to its imidazo[5,1-c][1,2,4]triazole core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C24H26N6O5 |
|---|---|
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
2-[6-(4-methoxyphenyl)-3,5-dioxo-7H-imidazo[5,1-c][1,2,4]triazol-2-yl]-N-[(4-morpholin-4-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H26N6O5/c1-34-20-8-6-19(7-9-20)28-15-21-26-29(24(33)30(21)23(28)32)16-22(31)25-14-17-2-4-18(5-3-17)27-10-12-35-13-11-27/h2-9H,10-16H2,1H3,(H,25,31) |
Clave InChI |
OGQVHRRUASJXPN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2CC3=NN(C(=O)N3C2=O)CC(=O)NCC4=CC=C(C=C4)N5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11044896.png)
![5-(3-methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11044902.png)

![Cyclohexyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11044926.png)
![1-cyclohexyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11044928.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11044929.png)
![2-[(2-Hydroxyethyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile](/img/structure/B11044936.png)
![N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}-4-methylcyclohexanecarboxamide](/img/structure/B11044951.png)

![2,2,4,6-Tetramethyl-7-[2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]-1,2,3,4-tetrahydroquinoline](/img/structure/B11044959.png)



